molecular formula C7H14N2O B8692403 2-Cyclopropylamino-2-methyl-propionamide

2-Cyclopropylamino-2-methyl-propionamide

Cat. No.: B8692403
M. Wt: 142.20 g/mol
InChI Key: IOERIXCDZMPEAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylamino-2-methyl-propionamide is a substituted amide featuring a cyclopropylamino group and a methyl moiety on the α-carbon of the propionamide backbone. Amides like this are often explored for their metabolic stability and ability to interact with biological targets, though detailed pharmacological data for this compound remain speculative without direct evidence.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

2-(cyclopropylamino)-2-methylpropanamide

InChI

InChI=1S/C7H14N2O/c1-7(2,6(8)10)9-5-3-4-5/h5,9H,3-4H2,1-2H3,(H2,8,10)

InChI Key

IOERIXCDZMPEAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N)NC1CC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations: Amine vs. Amide vs. Ester

  • 2-Cyclopropylamino-2-methyl-propionamide (Target): The amide group (-CONH₂) confers resonance stabilization, reducing reactivity compared to amines and esters. This enhances metabolic stability in biological systems.
  • 1-Cyclopropyl-2-(2-methylphenyl)ethanamine (CAS 56595-04-1): The primary amine (-NH₂) group increases basicity and susceptibility to oxidation or nucleophilic reactions.
  • Methyl 2-chloro-2-cyclopropylideneacetate (CAS 82979-45-1): The ester (-COOCH₃) group is prone to hydrolysis, especially under acidic or alkaline conditions.

Substituent Effects: Cyclic Groups and Their Influence

  • Cyclopropylamino vs. Cyclopropylidene: The target’s cyclopropylamino group provides steric bulk without significant ring strain, whereas the cyclopropylidene group in the ester compound introduces angle strain, increasing reactivity.
  • Furan-Oxo Substituent (CAS 1353994-30-5) : The (S)-configured amide in includes a furan-oxo substituent, enabling π-π stacking interactions in biological targets. This complexity contrasts with the target’s simpler structure, which may improve synthetic accessibility but reduce target specificity .

Molecular Weight and Physicochemical Properties

Compound Molar Mass (g/mol) Key Substituents Functional Group
This compound 157.20 Methyl, Cyclopropylamino Amide
1-Cyclopropyl-2-(2-methylphenyl)ethanamine 175.27 Methylphenyl, Cyclopropyl Amine
Methyl 2-chloro-2-cyclopropylideneacetate 146.57 Chloro, Cyclopropylidene Ester
(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide 236.27 Furan-oxo, Cyclopropyl Amide

The target compound’s lower molar mass (157.20 g/mol) compared to ’s amide (236.27 g/mol) suggests better membrane permeability, while the aromatic substituents in (175.27 g/mol) may reduce solubility in aqueous environments.

Research Findings and Implications

  • Reactivity : The target amide’s stability contrasts with the ester’s hydrolytic lability and the amine’s oxidative sensitivity.
  • Biological Interactions : The furan-containing amide () demonstrates how heterocyclic substituents enhance target binding, a feature absent in the simpler target compound.
  • Synthetic Viability : The target’s straightforward structure may offer cost advantages over ’s complex synthesis but could limit functional diversity.

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